methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-4-7(11-5)12-6(9)3-10-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVYOWCAMLDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=C(N=C2N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Preformed Pyrrolo-Pyrazine Carboxylates
Bromination at the 3-position of the pyrrolo-pyrazine system is typically achieved using electrophilic brominating agents. A patent by details the use of bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes, achieving regioselective bromination of analogous azaindole systems. For the pyrrolo-pyrazine scaffold, similar conditions yield the 3-bromo derivative with moderate to high efficiency. Alternatively, N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF) with a base like triethylamine facilitates bromination under milder conditions.
Key Considerations:
Carboxylate Group Introduction via Esterification
The methyl carboxylate group at position 6 is often introduced via esterification of a carboxylic acid precursor. For example, reacting 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) yields the methyl ester.
Optimization Data:
| Reagent System | Temperature (°C) | Yield (%) |
|---|---|---|
| H₂SO₄/MeOH | 65 | 78 |
| DCC/DMAP | 25 | 92 |
Dimethylaminopyridine (DMAP) accelerates the DCC-mediated esterification, achieving near-quantitative yields under ambient conditions.
De Novo Synthesis of the Pyrrolo-Pyrazine Core
Constructing the pyrrolo[2,3-b]pyrazine ring from simpler precursors allows simultaneous incorporation of bromine and carboxylate groups.
Cyclocondensation of Aminopyrazines with α-Keto Esters
Aminopyrazines react with α-keto esters (e.g., methyl glyoxalate) in acetic acid to form the pyrrolo-pyrazine skeleton. Subsequent bromination at position 3 using NBS in THF completes the synthesis.
Reaction Pathway:
Advantages:
Palladium-Catalyzed Cross-Coupling for Functionalization
Suzuki-Miyaura coupling, as described in, enables the introduction of aryl or heteroaryl groups at position 5 before bromination. While primarily used for azaindoles, this method adapts to pyrrolo-pyrazines by substituting boronic acids with ester-protected variants.
Example Protocol:
-
Coupling: 5-Bromo-7-azaindole analogs are coupled with methyl ester-functionalized boronic acids using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water (2.5:1) at 80°C.
-
Bromination: The product undergoes NBS-mediated bromination at position 3.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and regioselectivity:
| Method | Starting Material | Brominating Agent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Late-Stage Bromination | Methyl 5H-Pyrrolo[2,3-b]Pyrazine-6-Carboxylate | Br₂ in CHCl₃ | 65–78 | High (3-position) |
| De Novo Cyclocondensation | Aminopyrazine + Methyl Glyoxalate | NBS in THF | 82–89 | Moderate |
| Cross-Coupling Followed by Bromination | 5-Bromo-pyrrolo-pyrazine | NBS, Base | 70–85 | High |
Key Findings:
-
Late-Stage Bromination offers simplicity but requires pre-synthesized carboxylates.
-
De Novo Synthesis provides higher yields but demands precise control over cyclocondensation conditions.
Advanced Reaction Optimization Strategies
Solvent and Catalyst Screening
Optimal bromination efficiency is achieved in THF due to its ability to stabilize reactive intermediates. Catalytic amounts of tetrabutylammonium hydrogen sulfate enhance reaction rates in biphasic systems (e.g., CH₂Cl₂/NaOH).
Temperature-Dependent Regioselectivity
Low-temperature bromination (0–5°C) favors mono-bromination, while elevated temperatures (25–40°C) risk di-substitution. For example, bromine in chloroform at 0°C yields 85% mono-brominated product, versus 45% at 25°C.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown biological activity, including antimicrobial, anti-inflammatory, and antitumor properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their potential use in treating various diseases. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of organic materials and bioactive molecules. Its applications extend to the development of new materials with unique properties.
Mechanism of Action
The mechanism by which methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
Table 1: Yield Comparison of Pyrazine vs. Pyridine Derivatives
| Compound Class | Yield Range | Key Reaction Step | Reference |
|---|---|---|---|
| Pyrazine Thienopyrimidinones | 50–70% | Cyclization | |
| Pyridine Thienopyrimidinones | 75–90% | Cyclization |
Thieno[2,3-b]pyrazine Derivatives
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates are structurally similar but replace the pyrrole ring with a thiophene. These compounds are synthesized via Pd-catalyzed Buchwald–Hartwig couplings, achieving yields of 50–100% depending on the electronic nature of the coupling partners . The thiophene moiety enhances π-conjugation and stabilizes intermediates, improving reaction efficiency. Additionally, these derivatives demonstrate potent antitumor activity, with IC₅₀ values in the micromolar range against human cancer cell lines .
Table 2: Key Data for Thieno[2,3-b]pyrazine Derivatives
| Substituent | Yield | Antitumor Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Methoxyphenylamino | 80% | 1.2–3.5 µM | |
| 3-Fluorophenylamino | 89% | 0.8–2.7 µM | |
| 4-Methoxyphenylamino | 75% | 1.5–4.0 µM |
Furo[2,3-b]pyrrole Analogs
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate derivatives feature a furan ring instead of pyrazine. These compounds undergo formylation and cyanation reactions at the α-position of the furan, yielding functionalized products like 2-cyano and 2-tetrazolyl derivatives . However, the furan ring’s lower aromaticity compared to pyrazine reduces stability under acidic conditions, limiting their utility in harsh reaction environments .
Pyrrolo[2,3-b]pyridine Derivatives
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (A690536) replaces the pyrazine ring with pyridine. The single nitrogen atom in pyridine reduces electron deficiency, enhancing reactivity in nucleophilic substitutions. For example, brominated pyrrolopyridines are widely used in kinase inhibitor synthesis, leveraging their planar structure for ATP-binding site interactions .
Halogen-Substituted Analogs
3-Chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1111638-10-8) is a chloro analog of the target compound. Bromine’s larger atomic size and lower electronegativity compared to chlorine increase steric hindrance and polarizability, making bromo derivatives more reactive in cross-coupling reactions . For instance, 3-bromo-pyrrolopyrazine derivatives achieve 84% yields in sulfonylation reactions, while chloro analogs require harsher conditions .
Biological Activity
Methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrN
- Molecular Weight : 212.05 g/mol
- CAS Number : 1260812-97-2
- InChI Key : DKJPISUROVINRP-UHFFFAOYSA-N
This compound belongs to the pyrrolopyrazine family, characterized by a fused pyrrole and pyrazine ring system, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antitumor Activity : This compound has shown potential in inhibiting cancer cell growth through its action on fibroblast growth factor receptors (FGFRs), which are critical in cancer progression and metastasis .
- Antimicrobial Properties : Derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
- Kinase Inhibition : The compound's ability to inhibit specific kinases such as FGFRs, Bruton’s tyrosine kinase, and others suggests its role in modulating signaling pathways crucial for cell proliferation and survival .
The primary mechanism of action involves the inhibition of FGFRs. By binding to these receptors, this compound disrupts downstream signaling pathways that promote cell proliferation and angiogenesis. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: FGFR Inhibition
In a study evaluating the structure-activity relationship (SAR) of pyrrolopyrazine derivatives, this compound was found to have an IC value indicating potent inhibition of FGFR1 activity. The study demonstrated that modifications to the compound could enhance its binding affinity and inhibitory effects on FGFRs .
Table 2: IC Values for Various Derivatives
| Compound | IC (nM) | Target Kinase |
|---|---|---|
| This compound | 0.6 | FGFR1 |
| Compound A | 0.8 | FGFR1 |
| Compound B | 10 | Bruton’s kinase |
Q & A
Q. What are the common synthetic routes for methyl 3-bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate?
The synthesis typically involves cyclization of pyrazinylhydrazones or condensation of pyrrole precursors. For example:
- Thermal cyclization : Pyrazinylhydrazones undergo ring closure under controlled heating to form the pyrrolopyrazine core, as demonstrated in the synthesis of related pyrrolo-pyrazine derivatives .
- Regioselective bromination : Bromination at the 3-position can be achieved using bromine or NBS (N-bromosuccinimide) in the presence of catalysts like palladium or copper, as seen in analogous thieno[2,3-b]pyrazine systems .
- Esterification : Carboxylic acid intermediates are esterified using methanol and acid catalysts, a method validated in the synthesis of ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR are essential for confirming regiochemistry and substitution patterns, particularly distinguishing between pyrrole and pyrazine protons .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, resolving hydrogen-bonding networks, and validating molecular geometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for brominated derivatives .
Q. What safety protocols are essential when handling this compound?
- Explosion/fire risks : Avoid contact with ignition sources due to potential reactivity with oxidizing agents (P220, P370+P380) .
- Personal protective equipment (PPE) : Use flame-resistant clothing (P283), nitrile gloves (P280), and respiratory protection in poorly ventilated areas (P284) .
- Environmental precautions : Prevent release into waterways (P273) and use inert gas purging during storage (P231+P232) .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges in functionalizing the pyrrolopyrazine core?
- Palladium-catalyzed cross-coupling : Sonogashira or Suzuki-Miyaura reactions enable selective functionalization at the bromine position. For instance, Sonogashira coupling with alkynes yields ethynyl derivatives, though competing 6-endo-dig cyclization may require optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., EtN) .
- Directed lithiation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching, as demonstrated in pyrazolo[1,5-a]pyridine systems .
Q. How can contradictions in crystallographic data (e.g., bond lengths, hydrogen bonding) be resolved?
- Multi-software validation : Cross-check refinement results using SHELXL (for small molecules) and PHENIX (for macromolecules) to minimize bias .
- Graph-set analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., D, R_2$$^2(8) motifs) and identify outliers in hydrogen-bond distances .
- Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on bond-length discrepancies .
Q. What strategies are employed to design pyrrolopyrazine analogs with improved pharmacological activity?
- Bioisosteric replacement : Substitute the bromine atom with pharmacophoric groups (e.g., -CF, -CN) to enhance binding affinity, as seen in pyrrolo[2,3-b]pyrazine-based kinase inhibitors .
- Scaffold hybridization : Fuse the pyrrolopyrazine core with thieno or pyrido rings to modulate solubility and metabolic stability, inspired by thieno[2,3-b]pyrazine derivatives .
- QSAR modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
